2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole
Description
Properties
Molecular Formula |
C11H8BrF3N2 |
|---|---|
Molecular Weight |
305.09 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C11H8BrF3N2/c1-17-6-9(11(13,14)15)16-10(17)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChI Key |
UZESIHZNSAIXIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation of Imidazoles at the 4-Position
A key step in preparing 2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole involves introducing the bromine atom at the 4-position of the imidazole ring. According to patent CN106674121A, a robust method for preparing 4-halogen-1H-imidazoles involves direct halogenation of imidazole under alkaline conditions:
- Procedure : Imidazole is reacted with elemental bromine in the presence of potassium hydroxide in aqueous medium at 80–90 °C.
- Reaction conditions : The molar ratio of imidazole to bromine ranges from 1:0.5 to 1:2.5; potassium hydroxide is used to maintain alkaline conditions.
- Work-up : After reaction completion, the mixture is acidified to pH ~7, causing precipitation of the 4-bromoimidazole product.
- Purification : The crude 4-bromoimidazole is filtered, then subjected to reduction with sodium sulfite in an isopropanol-water mixture to remove excess bromine and side products, followed by extraction and vacuum concentration to yield high-purity 4-bromoimidazole.
Yield and Purity : The method achieves yields around 90% with purities exceeding 98%, confirmed by liquid chromatography and 1H-NMR spectroscopy.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Imidazole + Br2 + KOH, 80-90 °C | 4-bromo-1H-imidazole (crude) |
| 2 | Sodium sulfite reduction, isopropanol/water reflux | Purified 4-bromo-1H-imidazole |
This method is scalable, cost-effective, and environmentally friendly due to recycling of filtrates and minimal waste discharge.
Synthesis of 2-(4-Bromophenyl)-Substituted Imidazoles
Cyclization via One-Pot Multi-Component Reactions
The 2-(4-bromophenyl) substituent on the imidazole ring can be introduced through cyclization reactions involving 1,2-diketones, aldehydes, and nitrogen sources. A well-documented approach for synthesizing 2,4,5-trisubstituted imidazoles uses a one-pot reaction of benzil derivatives, aromatic aldehydes, and ammonium acetate or amines:
- Catalyst : Trichloromelamine has been reported as an efficient, eco-friendly catalyst promoting imidazole ring formation under solvent-free conditions at ~110 °C.
- Reaction : For example, benzil, 4-bromobenzaldehyde, and ammonium acetate react to form 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole.
- Yield : Yields up to 92% have been reported under optimized conditions.
- Characterization : The product is confirmed by FT-IR and 1H-NMR spectral data.
While this method is for 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, it establishes a synthetic route to introduce the 4-bromophenyl group at position 2 of the imidazole ring, which can be adapted for other substitutions such as methyl and trifluoromethyl groups.
Integrated Synthetic Route for 2-(4-Bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole
Combining the above methods, a plausible synthetic sequence is:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Halogenation of imidazole at 4-position | Imidazole + Br2 + KOH, 80-90 °C, aqueous | Yields 4-bromo-1H-imidazole |
| 2 | N1-Methylation | 4-bromoimidazole + methyl iodide + base | Selective N-methylation |
| 3 | Introduction of trifluoromethyl group at C4 | Pd/Cu-catalyzed trifluoromethylation | Using trifluoromethylating agents |
| 4 | Coupling with 4-bromophenyl group at C2 | Multi-component cyclization or cross-coupling | Using 4-bromobenzaldehyde or equivalent |
Each step requires purification and characterization, typically by chromatography, NMR, and mass spectrometry.
Summary Table of Preparation Methods
Chemical Reactions Analysis
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an imidazole oxide.
Scientific Research Applications
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in molecular docking studies to understand its binding interactions with biological targets.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways involved in cell proliferation and survival, making it a candidate for anticancer research.
Comparison with Similar Compounds
Research Findings and Implications
Optoelectronic Potential: Bromophenyl-substituted imidazoles (e.g., 2BBI) exhibit high RTP quantum yields (74.2%) when doped in matrices, suggesting the target compound could be optimized for OLEDs or sensors .
Drug Design : Trifluoromethyl groups enhance bioavailability and binding specificity. The target compound’s trifluoromethyl and bromophenyl groups may synergize in medicinal applications .
Synthetic Challenges : Introducing multiple electron-withdrawing groups (e.g., CF₃, Br) may require advanced coupling strategies, as seen in ’s Pd-catalyzed methods .
Biological Activity
2-(4-Bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole, with CAS number 1001755-09-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and various applications based on recent research findings.
- Molecular Formula : C₁₁H₈BrF₃N₂
- Molecular Weight : 305.09 g/mol
- Chemical Structure : The compound features a bromophenyl group and a trifluoromethyl substituent, which are key to its biological activity.
Biological Activity Overview
Research has indicated that imidazole derivatives exhibit diverse biological activities, including anticancer, antiviral, and antifungal properties. The specific compound has been evaluated for its potential as an anticancer agent and an inhibitor of viral integrases.
Anticancer Activity
Recent studies have shown that imidazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds structurally similar to 2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole have demonstrated significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) at micromolar concentrations.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(4-Bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole | MDA-MB-231 | TBD | Induces apoptosis via caspase activation |
| Similar Compound | HepG2 | <10 | Microtubule destabilization |
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV. Inhibitory studies have shown that certain imidazole derivatives can disrupt the interaction between HIV integrase and LEDGF/p75, a critical factor in viral replication.
| Compound | Inhibition (%) | Target Interaction |
|---|---|---|
| 2-(4-Bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole | >50% | IN-LEDGF/p75 interaction |
| Another Imidazole Derivative | 89% | IN strand transfer activity |
Study 1: Anticancer Evaluation
A study synthesized various imidazole derivatives, including those with bromophenyl and trifluoromethyl groups. These compounds were tested against several cancer cell lines, revealing that the presence of the trifluoromethyl group significantly enhanced antiproliferative activity. The study concluded that modifications at the aryl ring could lead to improved efficacy against breast cancer cells.
Study 2: Antiviral Mechanism
In another investigation focusing on HIV integrase inhibitors, it was found that derivatives similar to 2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole exhibited strong inhibitory effects on the IN-LEDGF/p75 interaction. This suggests that such compounds could serve as potential therapeutic agents in managing HIV infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
